molecular formula C9H12INO2 B075279 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide CAS No. 1199-65-1

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

Cat. No.: B075279
CAS No.: 1199-65-1
M. Wt: 293.1 g/mol
InChI Key: NGEAJXXGUZQCPN-UHFFFAOYSA-M
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Description

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary ammonium salt with the molecular formula C(9)H({12})INO(_2). This compound is known for its utility in various chemical and industrial applications, particularly due to its unique structural properties which include a pyridinium ring substituted with an ethyl group and a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-(methoxycarbonyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:

4-(Methoxycarbonyl)pyridine+Ethyl iodide1-Ethyl-4-(methoxycarbonyl)pyridinium iodide\text{4-(Methoxycarbonyl)pyridine} + \text{Ethyl iodide} \rightarrow \text{this compound} 4-(Methoxycarbonyl)pyridine+Ethyl iodide→1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and cost-efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction Reactions: The pyridinium ring can participate in redox reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium chloride or potassium bromide in polar solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 1-ethyl-4-(methoxycarbonyl)pyridinium chloride or bromide.

    Hydrolysis Products: 1-Ethyl-4-carboxypyridinium iodide.

Scientific Research Applications

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is utilized in various scientific research fields:

    Chemistry: Used as a probe for micropolarity determinations and in the preparation of complex ionic compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems due to its ionic nature.

    Industry: Employed in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(methoxycarbonyl)pyridinium iodide
  • 1-Ethyl-3-(methoxycarbonyl)pyridinium iodide
  • 1-Ethyl-4-(carboxy)pyridinium iodide

Uniqueness

1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical reactivity and physical properties. Compared to its analogs, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEAJXXGUZQCPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C(=O)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883666
Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1199-65-1
Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name Pyridinium, 1-ethyl-4-(methoxycarbonyl)-, iodide (1:1)
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Record name 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide in scientific research?

A1: this compound is primarily employed as a solvatochromic probe to determine the micropolarity of various systems. [, , ] This compound exhibits a distinct charge-transfer band in the UV-Visible spectrum, which shifts depending on the polarity of the surrounding environment. By measuring the transition energy of this band, researchers can quantify the polarity of solutions, micelles, and other microenvironments. []

Q2: Can you provide an example of how this compound is used to study micelles?

A2: In a study investigating the formation of reverse micelles in supercritical carbon dioxide, researchers utilized this compound to determine the polarity of the micelle's aqueous core. [] By dissolving the probe in the micellar solution and observing the shift in its charge-transfer band, they could deduce information about the microenvironment within the micelles.

Q3: How does the structure of this compound relate to its application as a solvatochromic probe?

A3: While specific structure-activity relationship studies on this compound are limited within the provided research, its solvatochromic properties are attributed to the presence of the pyridinium ring and its ability to undergo charge-transfer transitions. [] The sensitivity of these transitions to solvent polarity makes it a suitable probe for characterizing microenvironments.

Q4: Are there any limitations to using this compound as a polarity probe?

A4: Yes, one study highlights the limitations of using certain solvatochromic probes, including this compound, for assessing hydrogen bond donor (HBD) properties of solvents. [] The research indicates that relying solely on this probe for HBD determination may not provide a comprehensive understanding of solvent properties and should be interpreted cautiously.

Q5: What other research areas involve the use of this compound?

A5: Beyond its role as a solvatochromic probe, this compound has been investigated using semi-empirical molecular orbital calculations and UV-Visible spectroscopy to understand its charge-transfer complex formation. [] This research delves into the electronic structure and interactions of the compound, contributing to a broader understanding of its chemical behavior.

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